molecular formula C22H17BrN2O3 B8759548 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B8759548
M. Wt: 437.3 g/mol
InChI Key: HHZGLSMXFTXWJM-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C22H17BrN2O3 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C22H17BrN2O3/c1-26-18-10-13(9-17(23)21(18)27-2)19-15-8-7-12-5-3-4-6-14(12)20(15)28-22(25)16(19)11-24/h3-10,19H,25H2,1-2H3

InChI Key

HHZGLSMXFTXWJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Naphthol (170 mg, 1.2 mmol), 3-bromo-4,5-dimethoxybenzaldehyde (245 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) were taken in 7 ml ethanol at room temperature, charged with piperidine (50 μl) and then stirred at 80° C. under LC-MS (Liquid chromatography-mass spectrometry) control till the reaction was complete. The reaction mixture was cooled down to room temperature and diluted with water to about 15 ml drop wise addition. The mixture was stirred at room temperature for about 1 h. Thus formed precipitates were collected by filtration, washed well with 60% aqueous ethanol and dried under high vacuum to get 394 mg (0.90 mmol, 90%) of the pure solids of the title compound.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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